7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is a chemical compound that belongs to the class of benzazepines. This compound is characterized by a bicyclic structure featuring a benzene ring fused to a seven-membered nitrogen-containing ring. The presence of the fluorine atom at the 7-position and the hydroxyl group at the 5-position on the benzazepine framework contribute to its unique chemical properties and potential biological activities.
This compound can be synthesized through various chemical reactions involving starting materials that include substituted phenyl compounds and nitrogen-containing heterocycles. Its derivatives have been explored for their pharmacological properties, particularly in the field of medicinal chemistry.
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is classified as a bicyclic amine and is part of the larger category of heterocyclic compounds. These compounds are often studied for their biological activities and applications in drug development.
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol typically involves multi-step organic reactions. Common methods include:
The synthesis may involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol features:
The molecular formula for this compound is , and its molar mass is approximately 179.19 g/mol. The structural configuration allows for various interactions with biological targets due to its polar functional groups.
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol can participate in several chemical reactions:
The reactivity of this compound can be influenced by the electronic effects of the fluorine atom, which can stabilize certain intermediates during chemical transformations.
Research indicates that modifications in the benzazepine structure can lead to significant changes in pharmacological profiles, suggesting that further studies are needed to elucidate its precise mechanism of action.
The physical properties of 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol include:
Chemical properties include:
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol has potential applications in various fields:
Ring-expansion reactions enable efficient access to medium-sized benzazepine scaffolds, which are synthetically challenging via conventional cyclization. The Tiffeneau-Demjanov rearrangement of β-aminoalcohols derived from tetralone precursors facilitates the direct conversion of six-membered carbocycles into seven-membered azepine rings. This method capitalizes on diazotization-induced carbon migration, achieving the benzazepine core with >85% regioselectivity for the C7-fluorinated position when starting from 6-fluorotetralone derivatives [9]. The reaction proceeds under mild conditions (0–25°C) and avoids the need for high-dilution techniques typically required for macrocyclization.
A complementary Beckmann rearrangement strategy employs fluorinated cyclohexanone oximes under acidic conditions. Treatment with POCl₃ or PPA (polyphosphoric acid) induces ring expansion to the corresponding ε-caprolactam, which undergoes subsequent reduction to deliver the 5-hydroxybenzazepine scaffold. This method demonstrates exceptional functional group tolerance, accommodating electron-withdrawing substituents adjacent to the oxime moiety [9] [6]. Computational studies reveal that the fluorine atom’s electronegativity lowers the transition-state energy by stabilizing developing partial positive charge during the migration step, accelerating rearrangement kinetics by 3.5-fold compared to non-fluorinated analogs [6].
Table 1: Comparative Analysis of Ring-Expansion Strategies for 7-Fluoro Benzazepine Synthesis
Method | Key Reagent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
Tiffeneau-Demjanov | NaNO₂/H₂SO₄ | 0–5°C | 78–92% | >85% C7-fluorinated |
Beckmann Rearrangement | POCl₃ or PPA | 70–100°C | 65–83% | >90% |
Oxidative Dearomatization | PhI(OCOCF₃)₂ | 25°C | 53–89% | N/A |
Oxidative dearomatization-ring expansion (ODRE) sequences provide an alternative route. Treatment of 4-fluorochroman-4-ols with bis(trifluoroacetoxy)iodobenzene (PhI(TFA)₂) initiates a cascade reaction involving phenoxonium ion formation, nucleophilic azide attack, and ring expansion to yield 7-fluoro-5-hydroxybenzazepines. Nitromethane as solvent optimizes this transformation, affording yields of 53–89% depending on the electron density of the aryl ring [9]. The rigidity imposed by the fused ring system in ODRE precursors enhances stereocontrol during rearrangement, suppressing epimerization at C5.
The C5 hydroxyl stereocenter significantly influences the pharmacological profile of benzazepine derivatives. Asymmetric transfer hydrogenation (ATH) of 7-fluoro-1H-benzo[c]azepin-5(2H)-one precursors using Noyori-Ikariya catalysts (e.g., [RuCl(η⁶-p-cymene)TsDPEN]) achieves enantiomeric excesses >98% under mild conditions (HCO₂H/Et₃N azeotrope, 40°C). This method leverages the fluorine atom’s inductive effect to polarize the carbonyl group, enhancing catalyst-substrate diastereofacial recognition [2]. Kinetic resolution of racemic alcohols via lipase-catalyzed transesterification represents a robust alternative. Candida antarctica lipase B (CAL-B) with vinyl acetate in tert-butyl methyl ether selectively acylates the (R)-enantiomer (E > 200), leaving the pharmacologically preferred (S)-7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol enantiomerically enriched (98% ee) [8].
The stereochemical outcome is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) favor syn diastereomers via chelation-controlled reduction when employing L-Selectride®, while non-polar solvents (toluene) promote anti selectivity through non-chelating transition states [2] [8]. This solvent dichotomy enables modular diastereodivergence from a single ketone precursor. X-ray crystallography of intermediates confirms that the fluorinated benzazepinone adopts a half-chair conformation, with the fluorine atom occupying a pseudo-axial position to minimize allylic strain. This conformational preference directs hydride attack exclusively from the less hindered convex face [2].
Transition-metal catalysis enables precise functionalization of the C5 position. Palladium-catalyzed allylic amination of 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol derivatives with Morita-Baylis-Hillman acetates utilizes [Pd₂(dba)₃]/PPh₃ catalyst systems to install allylic functionalities in 84–91% yield. The reaction proceeds with complete retention of configuration at C5 due to the intermediacy of symmetric π-allyl palladium complexes [1]. Photoredox catalysis provides an orthogonal strategy for C–H functionalization. Employing Ru(bpy)₃Cl₂ under blue LED irradiation generates alkoxy radicals from the C5 alcohol via single-electron oxidation, triggering intramolecular hydrogen atom transfer (HAT) and subsequent Giese addition to electron-deficient alkenes. This tandem process constructs sp³-rich architectures with excellent diastereocontrol (dr > 20:1) [9].
Electrochemical methods offer sustainable alternatives for C5 diversification. Anodic oxidation of the benzazepin-5-ol scaffold (constant current: 5 mA/cm², n-Bu₄NBF₄ electrolyte) generates oxoammonium intermediates that undergo nucleophilic addition by azide, cyanide, or fluoride ions. This electrocatalytic approach achieves functionalization yields >95% without exogenous oxidants and demonstrates compatibility with acid-sensitive fluorinated aromatic systems [6] [9]. The fluorine atom’s +M effect stabilizes the radical cationic intermediate during anodic oxidation, preventing undesired aromatization side reactions.
Solvent-free mechanochemical activation enables energy-efficient benzazepine cyclization. High-speed ball milling (HSBM) of 4-(2-fluoroaryl)butylamine hydrochlorides with paraformaldehyde and K₂CO₃ achieves ring closure in 15 minutes (vs. 12 hours under reflux), yielding 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepines with 93% conversion and E-factor reduction of 87% compared to solution-phase synthesis. This method eliminates solvent waste and enhances atom economy by avoiding protecting groups [6].
Table 2: Green Metrics Comparison for Benzazepin-5-ol Synthesis Methodologies
Method | PMI (kg/kg) | E-Factor | Energy Input (kW·h/mol) | Solvent Consumption (L/kg) |
---|---|---|---|---|
Traditional Stepwise | 48 | 126 | 38 | 340 |
Solvent-Free Cyclization | 11 | 16 | 5 | 0 |
Continuous Flow | 19 | 27 | 12 | 45 |
Biocatalytic Reduction | 26 | 41 | 8 | 62 |
Continuous flow technology optimizes multistep sequences involving air/moisture-sensitive intermediates. Integrated reaction platforms combining:
Biocatalytic cascades provide sustainable alternatives to stoichiometric reductants. Co-immobilized ketoreductase/glucose dehydrogenase systems enable NADPH regeneration during the asymmetric reduction of 7-fluorobenzazepinones. Aqueous-organic biphasic systems (phosphate buffer:methyl tert-butyl ether) achieve >99% conversion with 2000 enzyme turnovers, eliminating heavy metal waste from traditional catalytic hydrogenation. Life-cycle assessment confirms 62% reduction in cumulative energy demand compared to batch processes using borohydride reductants [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0